
N-(4-Chlorobenzyl)-2-propanamine hydrochloride
Overview
Description
“N-(4-Chlorobenzyl)-2-propanamine hydrochloride” is a chemical compound that is likely to be a derivative of benzyl chloride . Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula C6H5CH2Cl. This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .
Scientific Research Applications
1. NMDA Receptor Antagonists
3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride (NPS 846·HCl, 1a) is a representative of a new class of diphenylpropylamine NMDA receptor antagonists. This compound has been explored for its potential in targeting NMDA receptors (Moe et al., 1998).
2. Immunosuppressive Activities
N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for their immunosuppressive activities. Among these, a compound related to N-(4-Chlorobenzyl)-2-propanamine hydrochloride showed significant inhibitory activity in murine splenocytes proliferation and mice delayed-type hypersensitivity (DTH) assays (Giraud et al., 2010).
3. Detection in Urine Samples
Research on N-methyl-1-phenyl-2-propanamine, a structurally related compound, has led to advancements in detection methods. These methods, involving molecular imprinted polymer-based sorbents, have significantly improved sensitivity and selectivity in urine sample analyses (Bykov et al., 2017).
4. Antidepressant Activity
Compounds such as 1-(4-chlorophenylthio)-2-propanamine, which are structurally similar to this compound, have been studied for their antidepressant properties. Notably, one compound in this group, C 2998-Go, showed potent antidepressant effects without inhibiting rat brain MAO activity (Nair et al., 1985).
5. Topical and Systemic Inflammation Inhibitors
N-pyridinyl(methyl)indolylpropanamides, structurally related to this compound, have been synthesized and identified as effective non-acidic NSAIDs. These compounds demonstrated potent anti-inflammatory activity in TPA-induced mouse ear swelling assays (Dassonville et al., 2008).
6. Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to this compound, have shown promising results in anticonvulsant studies. These compounds were effective in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
7. Nonlinear Optical Materials
N-(2-Chlorophenyl)-(1-Propanamide), structurally similar to this compound, has been synthesized and identified as a potential organic electro-optic and non-linear optical material. Its single crystals demonstrated promising properties in non-linear optical applications (Prabhu & Rao, 2000).
Mechanism of Action
Target of Action
N-(4-Chlorobenzyl)-2-propanamine hydrochloride is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that benzyl chloride, a related compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . This suggests that this compound may also undergo similar reactions, leading to changes in its targets.
Biochemical Pathways
Benzyl chloride, a related compound, is known to be involved in various reactions, including the formation of benzyl esters and the production of phenylacetic acid from benzyl cyanide . These reactions suggest that this compound may also influence similar biochemical pathways.
Pharmacokinetics
The compound’s boiling point is reported to be 104-107 °c under a pressure of 30 Torr , which may influence its absorption and distribution in the body.
Result of Action
Related compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have similar effects.
Action Environment
It’s known that the reactivity of related compounds can be influenced by factors such as temperature and ph . Therefore, it’s plausible that similar environmental factors could also affect the action of this compound.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCKCXRUVZNKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




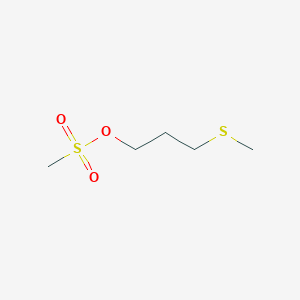
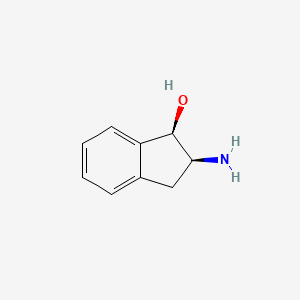

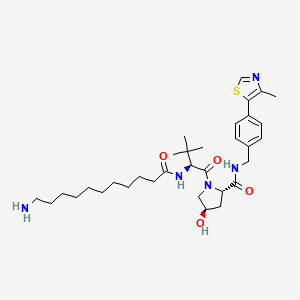
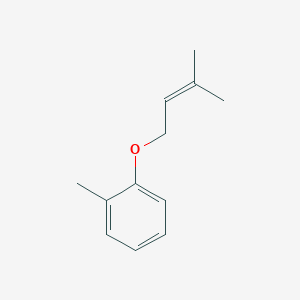
![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)
![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)
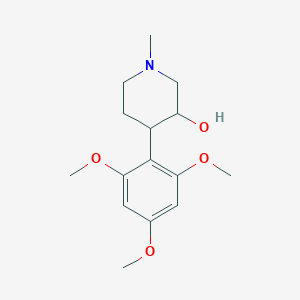
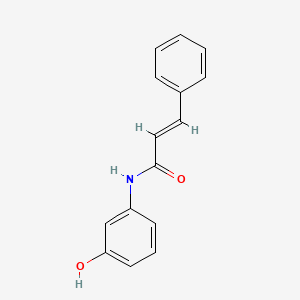

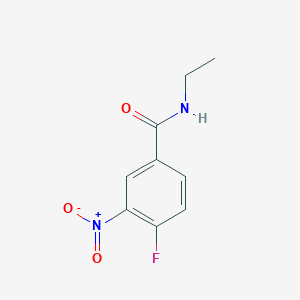
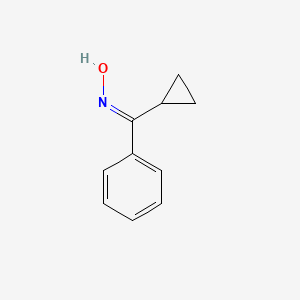
![2-methyl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B3118266.png)